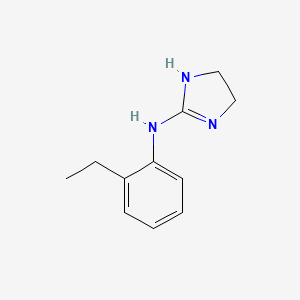
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO3 It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a hydroxyl group, and a hydroxymethyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-hydroxy-5-(hydroxymethyl)benzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the direct hydroxylation of 3-chlorobenzaldehyde using hydroxylating agents like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzoic acid.
Reduction: 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-hydroxy-5-(hydroxymethyl)benzaldehyde.
科学的研究の応用
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde has several scientific research applications:
作用機序
The mechanism of action of 3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The chlorine atom may enhance its lipophilicity, facilitating its penetration into cells and tissues .
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxybenzaldehyde: Lacks the hydroxymethyl group, making it less hydrophilic.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains methoxy groups instead of chlorine and hydroxymethyl groups, altering its reactivity and solubility.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of chlorine, widely used as a flavoring agent.
Uniqueness
3-Chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde is unique due to the presence of both chlorine and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C8H7ClO3 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
3-chloro-4-hydroxy-5-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-3,11-12H,4H2 |
InChIキー |
CXPCLYYJAAHGNF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CO)O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13888801.png)
![(6S,7R)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888802.png)


![8-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrido[2,3-b]pyrazine](/img/structure/B13888815.png)
![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)

![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)

![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)


